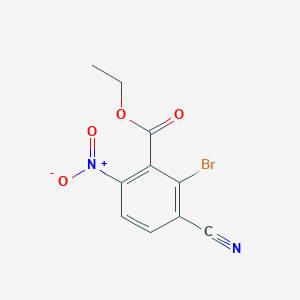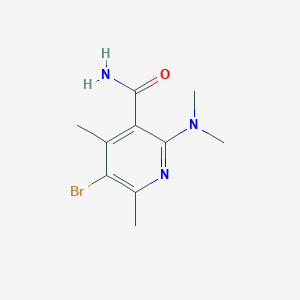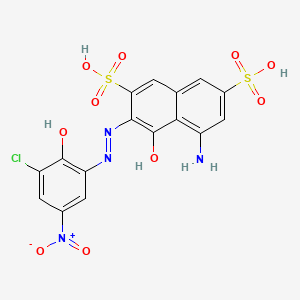![molecular formula C14H8F3NO B1450761 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261806-91-0](/img/structure/B1450761.png)
6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
Übersicht
Beschreibung
The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It has a hydroxy group (-OH), a trifluoromethyl group (-CF3), and a carbonitrile group (-CN), attached to the biphenyl core. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings (biphenyl), with a hydroxy group, a trifluoromethyl group, and a carbonitrile group attached. The exact structure would depend on the positions of these substituents on the biphenyl core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and carbonitrile groups, and the electron-donating hydroxy group. These groups could potentially direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of neighboring protons . The exact properties would depend on the specific structure and arrangement of the groups .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The trifluoromethyl group, which is present in these compounds, is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . These include antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs. For instance, the IUPAC name of sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Organic Synthesis
These compounds can serve as intermediates in organic syntheses . For example, 4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as an intermediate in organic syntheses .
High Voltage Lithium Ion Battery
4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
Surface Chemistry
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) can form a stable monolayer on the Au (111) surface .
Inhibitor of NO Production
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative can inhibit NO production in an inflammatory cell model .
Inhibitor of Oxidative Cytotoxicity
The same 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative can also inhibit oxidative cytotoxicity .
Reducer of ROS Accumulation
This compound can reduce ROS (Reactive Oxygen Species) accumulation .
Reducer of Apoptotic Cells Population
It can reduce the population of apoptotic cells in an oxidative stress cell model .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in various organic syntheses . It’s also used as an electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium-ion batteries .
Biochemical Pathways
It’s worth noting that the compound’s trifluoromethyl group is a common feature in many pharmaceuticals, affecting various biochemical pathways .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known to form a low-impedance protective film when oxidized, which is beneficial in the context of high voltage lithium-ion batteries .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile. For instance, it’s recommended to store the compound in a cool, dry, and well-ventilated place away from strong oxidizing agents . Furthermore, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-3-[4-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOUBSKECXAHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




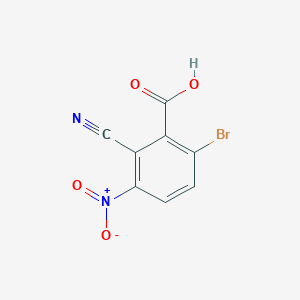

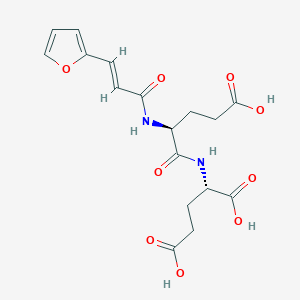

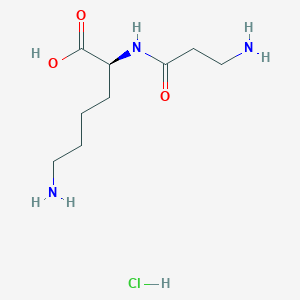
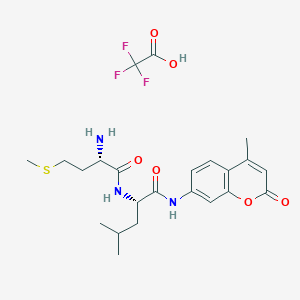
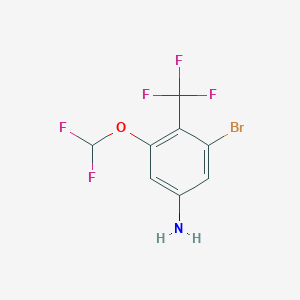

![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
